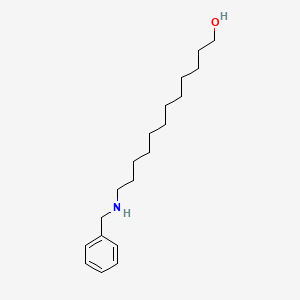

12-Benzylamino-1-dodecanol

Description

Significance of Long-Chain Aliphatic Compounds in Organic Chemistry Research

Long-chain aliphatic compounds, which are organic molecules characterized by chains of carbon atoms, are crucial in numerous areas of research and industry. researchgate.net These chains can be saturated (alkanes) or contain double (alkenes) or triple (alkynes) bonds. vwr.com Their extended hydrocarbon tails impart properties such as hydrophobicity and the ability to self-assemble, which is fundamental to the formation of biological membranes and has been harnessed in material science for creating ordered nanostructures. nih.govresearchgate.net In polymer chemistry, long-chain aliphatic segments can be incorporated into polymers to bridge the properties of crystalline polyolefins and traditional polycondensates. researchgate.net The direct functionalization of these long chains, for instance through catalytic N-alkylation with alcohols like 1-dodecanol (B7769020), opens avenues for creating novel amphiphilic molecules with tunable properties. researchgate.netrug.nl

Role of Amino Alcohols as Versatile Building Blocks and Functional Molecules

Amino alcohols are a significant class of organic compounds containing both an amine and an alcohol functional group. nih.gov This bifunctionality makes them incredibly versatile building blocks in organic synthesis. wwu.edu They are key precursors for the synthesis of a wide array of more complex molecules, including chiral auxiliaries, ligands for asymmetric catalysis, and various heterocyclic compounds. nih.govdiva-portal.org The synthesis of amino alcohols can be challenging, often requiring multi-step processes with careful control of stereochemistry. oiccpress.com However, biocatalytic approaches and methods involving the ring-opening of epoxides have provided more efficient routes. researchgate.netoiccpress.com Long-chain amino alcohols, in particular, are of interest for their biological activities and their potential as precursors to sphingosine (B13886) analogues. researchgate.net

Structural Elucidation of 12-Benzylamino-1-dodecanol as a Unique Amino Alcohol Architecture

This compound, with the chemical formula C₁₉H₃₃NO, presents a distinct molecular structure. cymitquimica.com It features a long, flexible twelve-carbon aliphatic chain (dodecyl group) that provides significant lipophilicity. At one end of this chain (C1) is a primary alcohol (-OH) group, a polar and reactive site. At the other end (C12), a secondary amine is present, substituted with a benzyl (B1604629) group. The benzyl group, consisting of a phenyl ring attached to a methylene (B1212753) (-CH₂-) group, introduces aromaticity and steric bulk. This unique trifecta of a long aliphatic spacer, a terminal hydroxyl group, and a benzylated amino group makes it an interesting candidate for studies in self-assembly, surface chemistry, and as a monomer for polymerization. Its synonym is N-(12-Hydroxydodecyl)benzylamine. vwr.comcymitquimica.comtcichemicals.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₃NO |

| Molecular Weight | 291.48 g/mol |

| Appearance | White to Almost white powder to crystal |

| Purity | >98.0% (GC) |

Data sourced from chemical supplier specifications. vwr.comcymitquimica.com

Overview of Research Gaps and Opportunities Pertaining to this compound

While the constituent parts of this compound are well-understood in organic chemistry, dedicated research on this specific molecule is not extensively documented in publicly available literature. This presents a clear research gap and a corresponding opportunity. The synthesis of this compound can likely be achieved through the reductive amination of 12-hydroxydodecanal with benzylamine (B48309) or by the N-alkylation of 12-amino-1-dodecanol (B15352) with a benzyl halide.

A significant area for investigation lies in its potential as a monomer in polymerization reactions. The precursor, 12-amino-1-dodecanol, has been utilized as an initiator in the ring-opening polymerization of N-substituted glycine (B1666218) N-thiocarboxyanhydrides to create well-defined α-hydroxyl-ω-aminotelechelic polypeptoids. zju.edu.cn This suggests that this compound could be used to create polymers with pendant benzyl groups, potentially influencing the material's thermal and mechanical properties.

Furthermore, the amphiphilic nature of this compound makes it a candidate for studies on self-assembly into micelles, vesicles, or monolayers, with potential applications in drug delivery or as functional surface coatings. The presence of the benzylamine moiety could also be explored for its catalytic activity or as a ligand in coordination chemistry. The closely related compound, 12-hydroxydodecanoic acid, has been used as a substrate in biocatalytic amination reactions, indicating that enzymatic modifications of the this compound backbone could be a fruitful area of research. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

12-(benzylamino)dodecan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO/c21-17-13-8-6-4-2-1-3-5-7-12-16-20-18-19-14-10-9-11-15-19/h9-11,14-15,20-21H,1-8,12-13,16-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJKHPPLADLFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization of 12 Benzylamino 1 Dodecanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The predicted ¹H NMR spectrum of 12-Benzylamino-1-dodecanol would exhibit distinct signals corresponding to the benzyl (B1604629) group, the long alkyl chain of the dodecanol (B89629) moiety, and the protons adjacent to the nitrogen and oxygen atoms.

The aromatic protons of the benzyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a multiplet. The benzylic protons (C₆H₅CH₂ -) would likely resonate as a singlet around δ 3.8 ppm. The methylene (B1212753) group attached to the nitrogen (-NH -CH₂ -) is anticipated to show a triplet at approximately δ 2.6 ppm. The methylene group adjacent to the hydroxyl function (-CH₂ -OH) is expected to produce a triplet around δ 3.6 ppm. The extensive polymethylene bridge of the dodecanol backbone would generate a broad multiplet in the upfield region, around δ 1.2-1.6 ppm. The signals for the NH and OH protons can be broad and their chemical shifts may vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H | 7.2 - 7.4 | Multiplet |

| C₆H₅CH₂ -N | ~ 3.8 | Singlet |

| N-CH₂ -(CH₂)₁₀- | ~ 2.6 | Triplet |

| -(CH₂ )₁₀- | 1.2 - 1.6 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis (e.g., insights from 1-dodecanol (B7769020) studies)

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In the predicted ¹³C NMR spectrum of this compound, the aromatic carbons of the benzyl group would appear in the δ 127-140 ppm range. The benzylic carbon (C₆H₅C H₂-) is expected around δ 54 ppm. The carbon alpha to the nitrogen (C H₂-NH) would likely resonate near δ 51 ppm, while the carbon alpha to the hydroxyl group (C H₂-OH) would be further downfield, around δ 63 ppm. The carbons of the long alkyl chain will produce a series of signals in the upfield region, typically between δ 22 and 33 ppm. Insights from studies on 1-dodecanol help in assigning the signals of the long alkyl chain with confidence.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C ₆H₅- (quaternary) | ~ 140 |

| C ₆H₅- (CH) | 127 - 129 |

| C₆H₅C H₂-N | ~ 54 |

| N-C H₂-(CH₂)₁₀- | ~ 51 |

| -(C H₂)₁₀- | 22 - 33 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically separated by two or three bonds. For this compound, COSY would show correlations between adjacent methylene groups in the dodecanol chain, confirming their sequence. For instance, the protons of the -CH₂-OH group would show a correlation with the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the unambiguous assignment of both.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and heteroatoms. In the case of this compound, an HMBC experiment would show a correlation between the benzylic protons (C₆H₅CH₂ -) and the quaternary aromatic carbon, as well as the carbons of the aromatic ring. It would also show correlations between the protons on the carbons adjacent to the nitrogen and the benzylic carbon, confirming the structure around the amine linkage.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS can be utilized to assess its purity. A pure sample should ideally show a single peak in the gas chromatogram. The mass spectrum associated with this peak provides a fragmentation pattern that serves as a molecular fingerprint, which can be used to confirm the identity of the compound.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable benzyl radical or a benzyl cation (m/z 91), which is often a prominent peak for benzylamines. nih.govstevens.edunih.gov

Cleavage of the C-C bonds within the long alkyl chain.

Loss of a water molecule (M-18) from the molecular ion, a common fragmentation for alcohols.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Predicted Fragment Identity |

|---|---|

| 291 | [C₁₉H₃₃NO]⁺ (Molecular Ion) |

| 273 | [M - H₂O]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₉H₃₃NO), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the molecular formula of a newly synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic molecular vibrations can be observed. For this compound, the IR spectrum is distinguished by the presence of key functional groups: a primary alcohol (-OH), a secondary amine (-NH-), a long aliphatic chain, and a benzyl group.

The analysis of the O-H and N-H bands is particularly informative. The hydroxyl (-OH) group of the primary alcohol typically exhibits a strong, broad absorption band in the region of 3500–3200 cm⁻¹. orgchemboulder.com This broadening is a direct result of intermolecular hydrogen bonding. In the same region, the secondary amine N-H bond gives rise to a stretching vibration. openstax.org Unlike the broad O-H band, the N-H stretch is generally weaker and sharper, appearing as a single peak for secondary amines around 3350–3310 cm⁻¹. dummies.comorgchemboulder.com

The spectrum also displays characteristic C-H stretching vibrations. The absorptions for the aliphatic dodecanol chain (sp³ C-H bonds) are found just below 3000 cm⁻¹, typically in the 2960–2850 cm⁻¹ range. wpmucdn.com In contrast, the C-H stretches from the aromatic benzyl group (sp² C-H bonds) appear at wavenumbers slightly above 3000 cm⁻¹. Additional medium-to-weak absorptions in the 1600-1450 cm⁻¹ range can be attributed to C=C stretching vibrations within the aromatic ring. The C-N stretching vibration of the aliphatic amine is expected in the 1250–1020 cm⁻¹ region. orgchemboulder.com

Below is an interactive table summarizing the expected characteristic IR absorption bands for this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity / Shape |

| 3500–3200 | O–H stretch | Alcohol (H-bonded) | Strong, Broad |

| 3350–3310 | N–H stretch | Secondary Amine | Weak to Medium, Sharp |

| > 3000 | C–H stretch | Aromatic (sp²) | Medium to Weak |

| < 3000 | C–H stretch | Aliphatic (sp³) | Strong |

| 1600–1450 | C=C stretch | Aromatic Ring | Medium to Weak |

| 1250–1020 | C–N stretch | Aliphatic Amine | Medium to Weak |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for determining the purity of a chemical compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful techniques suited for the analysis of this compound.

HPLC is a premier technique for the separation, identification, and quantification of compounds. For a molecule like this compound, which possesses both polar (amine, alcohol) and nonpolar (benzyl, dodecyl) moieties, reversed-phase HPLC (RP-HPLC) is the most appropriate method. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The separation is achieved by eluting the sample with a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed for complex samples or to achieve better resolution. For this compound, a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or a buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The benzyl group contains a chromophore, making the compound readily detectable by a UV-Vis spectrophotometer, typically at a wavelength around 254 nm. myfoodresearch.com

The following table outlines a set of typical parameters for an HPLC analysis of this compound.

Table 2: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Specification |

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilyl), 5 µm particle size |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While amines can sometimes be challenging to analyze by GC due to their polarity causing peak tailing, appropriate column selection and conditions make it a viable method for purity assessment of this compound. labrulez.com The high molecular weight and boiling point of the compound necessitate the use of a high-temperature program.

The analysis would be performed using a capillary column coated with a low-polarity stationary phase (e.g., a polysiloxane derivative). The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through the column. The temperature of the column is gradually increased (temperature programming) to facilitate the elution of the high-boiling-point analyte. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. The purity is determined by integrating the area of the analyte peak relative to the total area of all peaks in the chromatogram.

The table below provides typical parameters for a GC-based purity analysis.

Table 3: Representative GC Parameters for Purity Analysis

| Parameter | Specification |

| Technique | Capillary Gas Chromatography (GC) |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5 or equivalent) |

| Column Dimensions | 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 150 °C, ramp at 10 °C/min to 300 °C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

Single Crystal X-Ray Diffraction for Solid-State Structural Elucidation

The process begins with the growth of a high-quality single crystal of this compound, which can be achieved by methods such as slow evaporation of a solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While a published crystal structure for this compound is not available, an SCXRD analysis would reveal critical structural details. It would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, most notably the hydrogen bonding network involving the alcohol's hydroxyl group and the amine's N-H group. These interactions are crucial in dictating the physical properties of the solid material.

The data table below presents a set of hypothetical but realistic crystallographic parameters that could be expected from an SCXRD analysis of a compound like this compound, illustrating the type of information obtained from the technique.

Table 4: Hypothetical Single Crystal X-Ray Diffraction Data

| Parameter | Illustrative Value |

| Empirical Formula | C₁₉H₃₃NO |

| Formula Weight | 291.47 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 22.1 Åα = 90°, β = 95.5°, γ = 90° |

| Volume | 1895 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.02 g/cm³ |

| Key Bond Length (Hypothetical) | C-O: ~1.43 Å, C-N: ~1.47 Å |

| Hydrogen Bonding | O-H···N or O-H···O interactions expected |

Chemical Reactivity and Derivatization Studies of 12 Benzylamino 1 Dodecanol

Reactions Involving the Primary Hydroxyl Group

The terminal primary hydroxyl group (-OH) on the dodecanol (B89629) backbone is a key site for nucleophilic reactions, allowing for the introduction of various functional groups to modify the molecule's characteristics.

Esterification Reactions for Modifying Polarity and Solubility

Esterification is a fundamental reaction for converting the primary alcohol of 12-Benzylamino-1-dodecanol into an ester. This transformation is highly effective for altering the compound's polarity and solubility. The reaction typically involves treating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), in a process known as Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com The equilibrium of this reaction can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

By reacting this compound with different carboxylic acids, a diverse range of esters can be synthesized. For instance, reaction with a short-chain carboxylic acid like acetic acid produces a less polar derivative, while using a long-chain fatty acid like stearic acid would yield a highly lipophilic compound. This modification significantly decreases the molecule's ability to act as a hydrogen bond donor, thereby reducing its polarity and water solubility while increasing its solubility in nonpolar organic solvents.

Table 1: Representative Esterification Reactions of this compound

| Carboxylic Acid | Reagent/Catalyst | Product | Expected Change in Properties |

|---|---|---|---|

| Acetic Acid | CH₃COOH / H₂SO₄ | 12-(Benzylamino)dodecyl acetate | Increased lipophilicity, reduced polarity |

| Benzoic Acid | C₆H₅COOH / TsOH | 12-(Benzylamino)dodecyl benzoate | Significant increase in lipophilicity |

This table presents plausible reaction outcomes based on established chemical principles of Fischer esterification.

Etherification Reactions

Etherification provides another route to derivatize the primary hydroxyl group, leading to the formation of an ether linkage (-O-). A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an Sₙ2 reaction to yield the corresponding ether. organic-chemistry.org

This reaction replaces the polar hydroxyl group with a less polar ether group, which can only act as a hydrogen bond acceptor. The resulting ethers are generally less polar and less water-soluble than the parent alcohol. The nature of the alkyl group introduced can be varied to fine-tune the steric and electronic properties of the resulting molecule. For example, tungstated zirconia has been identified as a selective solid acid catalyst for the liquid phase etherification of long-chain alcohols like 1-dodecanol (B7769020). escholarship.org

Table 2: Examples of Etherification of this compound

| Alkylating Agent | Base | Product | Expected Change in Properties |

|---|---|---|---|

| Methyl Iodide | NaH | 12-Methoxy-N-benzyldodecan-1-amine | Decreased polarity, loss of H-bond donor capability |

| Ethyl Bromide | NaH | 12-Ethoxy-N-benzyldodecan-1-amine | Decreased polarity and water solubility |

This table illustrates potential etherification products based on the Williamson ether synthesis.

Reactions Involving the Secondary Amine Group

The secondary amine (-NH-) in this compound is a nucleophilic and basic center, making it susceptible to a range of chemical modifications.

Acylation Reactions for Amide Formation

The secondary amine readily undergoes acylation to form amides. This reaction is typically achieved by treating the amine with acylating agents like acid chlorides or acid anhydrides. openstax.orglibretexts.org The reaction is generally rapid and high-yielding, often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). libretexts.orgmnstate.edu

Acylation converts the basic amine into a neutral amide, which significantly alters its chemical properties. The resulting amide is much less basic and less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org This transformation can be used to introduce a wide variety of acyl groups, thereby modifying the molecule's structure and function. For instance, reaction with acetyl chloride would yield the corresponding acetamide.

Alkylation and Quaternization Reactions

The nitrogen atom of the secondary amine can be further alkylated by reaction with alkyl halides. britannica.com The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The initial product is a tertiary amine.

If an excess of the alkylating agent is used, the reaction can proceed further. The resulting tertiary amine can be alkylated again to form a quaternary ammonium (B1175870) salt. openstax.org This process, known as quaternization, converts the neutral amine into a permanently charged cationic species. Quaternary ammonium salts have distinctly different properties from their precursor amines, including significantly increased water solubility and, in many cases, surfactant or antimicrobial properties.

Table 3: Alkylation and Quaternization of the Secondary Amine

| Alkylating Agent | Stoichiometry | Product | Product Type |

|---|---|---|---|

| Methyl Iodide | 1 equivalent | N-Benzyl-N-methyl-12-hydroxydodecan-1-amine | Tertiary Amine |

| Methyl Iodide | Excess | (12-Hydroxy-dodecyl)(methyl)benzylammonium iodide | Quaternary Ammonium Salt |

This table outlines the expected products from the alkylation and quaternization of the amine functional group.

Salt Formation and pH-Dependent Behavior

As a secondary amine, this compound is a weak base and readily reacts with acids to form ammonium salts. britannica.com For example, treatment with mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will protonate the nitrogen atom, forming the corresponding benzylammonium salt. mnstate.edubritannica.com

This salt formation has a profound impact on the molecule's solubility. While the free amine base is poorly soluble in water due to its long hydrocarbon chain, the resulting ammonium salt is typically much more water-soluble. This pH-dependent solubility is a characteristic feature of amines. At low pH (acidic conditions), the molecule exists predominantly in its protonated, water-soluble salt form. As the pH is raised (basic conditions), the amine is deprotonated, regenerating the water-insoluble free base. mnstate.edu This behavior is crucial for applications involving extraction or formulation in aqueous systems.

Transformations of the Benzyl (B1604629) Moiety

The benzyl group within the this compound structure presents a versatile platform for chemical modification. Such transformations can be strategically employed to alter the molecule's physicochemical properties or to introduce new functionalities. The primary reactive sites on this moiety include the aromatic ring and the benzylic carbon-nitrogen bond.

The benzene (B151609) ring of the benzyl group is amenable to electrophilic aromatic substitution (EAS), a cornerstone reaction in organic synthesis where an electrophile supplants a hydrogen atom on the aromatic nucleus. The efficiency and regioselectivity of these reactions are dictated by the directing influence of the existing substituent.

In the case of this compound, the secondary alkylamino group (-CH₂-NH-R) attached to the ring acts as an activating group. It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. This directing effect is attributed to the donation of the nitrogen atom's lone pair of electrons into the aromatic system, which stabilizes the cationic arenium ion intermediate formed during the reaction.

Key electrophilic aromatic substitution reactions applicable to this compound are:

Nitration: The introduction of a nitro group (-NO₂) is typically achieved with a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Halogenation: This involves the introduction of a halogen, such as bromine or chlorine, using reagents like Br₂ in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Sulfonation: The attachment of a sulfonic acid group (-SO₃H) can be accomplished using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃).

Friedel-Crafts Reactions: These reactions introduce alkyl or acyl groups using an appropriate halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The primary products from these reactions are expected to be a mixture of ortho and para isomers, with the para product often being predominant due to lesser steric hindrance.

| Reaction Type | Reagents | Potential Products (Major Isomers) |

| Nitration | HNO₃, H₂SO₄ | 12-(4-Nitrobenzylamino)-1-dodecanol, 12-(2-Nitrobenzylamino)-1-dodecanol |

| Bromination | Br₂, FeBr₃ | 12-(4-Bromobenzylamino)-1-dodecanol, 12-(2-Bromobenzylamino)-1-dodecanol |

| Sulfonation | SO₃, H₂SO₄ | 4-((12-Hydroxydodecylamino)methyl)benzenesulfonic acid |

| Acylation | CH₃COCl, AlCl₃ | 1-(4-(((12-hydroxydodecyl)amino)methyl)phenyl)ethan-1-one |

In synthetic organic chemistry, the N-benzyl group serves as a common protecting group for amines. Its removal, known as deprotection, is a crucial step to unveil the primary or secondary amine functionality. For this compound, this transformation yields 12-amino-1-dodecanol (B15352).

Catalytic Hydrogenolysis: This is the most widely employed method for N-benzyl deprotection due to its mild conditions and clean reaction profile. commonorganicchemistry.com The process involves reacting the substrate with hydrogen gas (H₂) over a palladium catalyst, most commonly palladium on carbon (Pd/C). nih.govacs.org The reaction typically affords high yields, with toluene (B28343) being the only significant byproduct, which simplifies purification. A safer and more convenient variation is transfer hydrogenation, which utilizes a hydrogen donor like ammonium formate (B1220265) or 1,4-cyclohexadiene (B1204751) in place of gaseous hydrogen. jk-sci.com

| Method | Reagents and Conditions | Product | Byproduct | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C, in EtOH or MeOH | 12-Amino-1-dodecanol | Toluene | Mild conditions, high efficiency, widely used. commonorganicchemistry.com |

| Transfer Hydrogenation | Ammonium formate, Pd/C, MeOH | 12-Amino-1-dodecanol | Toluene | Avoids flammable H₂ gas, operationally simple. jk-sci.com |

| Oxidative Cleavage | N-Iodosuccinimide (NIS), wet DCM | 12-Amino-1-dodecanol | Benzaldehyde | Suitable for molecules with reduction-sensitive groups. nih.gov |

| Acid-Mediated Cleavage | Trifluoroacetic acid (TFA), Toluene | 12-Amino-1-dodecanol | Toluene derivatives | Harsh conditions, use is limited by substrate stability. acs.org |

Derivatization for Bioconjugation and Probe Development

The presence of both a primary alcohol and a secondary amine makes this compound a suitable scaffold for derivatization. These functional groups can serve as chemical handles to attach reporter molecules, such as fluorophores or biotin, for use as chemical probes, or to link the molecule to biological macromolecules like peptides to form bioconjugates. libretexts.org

Targeting the Hydroxyl Group: The primary alcohol at the C1 position is a versatile site for modification.

Esterification: Reaction with an activated carboxylic acid, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester, forms a stable ester linkage.

Etherification: Formation of a robust ether bond can be achieved through methods like the Williamson ether synthesis.

Carbamate (B1207046) Formation: The alcohol can react with an isocyanate-functionalized molecule to create a stable carbamate (urethane) linkage.

Targeting the Amino Group: The nucleophilic secondary amine is also a prime target for conjugation.

Amide Bond Formation: Acylation of the amine with an activated carboxylate is one of the most prevalent strategies in bioconjugation, resulting in a highly stable amide bond. cytometry.me

Sulfonamide Formation: Reaction with a sulfonyl chloride-containing molecule yields a stable sulfonamide.

The selection of a particular derivatization chemistry is guided by the intended application, the chemical nature of the molecule to be attached, and the desired stability of the final conjugate.

Synthesis of Structurally Modified Analogues for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. researchgate.netnih.gov By systematically synthesizing and evaluating analogues of a lead compound such as this compound, researchers can delineate the molecular determinants of its function.

Benzyl Moiety Modifications:

Aromatic Substitution: Placing various substituents (e.g., halogens, alkyl, alkoxy) at different positions on the phenyl ring can probe the steric and electronic requirements for biological activity.

Ring Analogues: Replacing the phenyl ring with other aromatic systems, such as pyridine or thiophene, can assess the importance of the π-system and potential hydrogen bonding interactions.

Alkyl Chain Modifications:

Chain Length Variation: Synthesizing homologues with varying alkyl chain lengths (e.g., C8 to C16) is a classic strategy to optimize properties like lipophilicity and membrane interactions.

Introducing Rigidity: The incorporation of double or triple bonds can introduce conformational constraints, which can be informative for understanding the optimal shape for bioactivity.

Branching: Adding small alkyl branches along the chain can explore the steric tolerance of a potential binding pocket.

Functional Group Modifications:

Amine Analogues: Altering the amine, for instance, by methylation to a tertiary amine or by replacing the benzyl group with other substituents, can probe the significance of the amine's hydrogen-bonding capacity and the steric environment around the nitrogen.

Hydroxyl Group Analogues: The terminal alcohol can be converted to an ether or ester, or replaced entirely with other functional groups like a carboxylic acid or thiol, to determine its role in the molecule's activity. researchgate.net

The biological evaluation of these synthesized analogues allows for the construction of a detailed SAR model, which can guide the rational design of new compounds with improved potency, selectivity, or pharmacokinetic properties.

Computational and Theoretical Chemistry Investigations of 12 Benzylamino 1 Dodecanol

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in drug discovery for predicting how a ligand, such as 12-Benzylamino-1-dodecanol, might interact with a protein target.

Hypothetical Application: A molecular docking study of this compound would involve selecting a relevant protein target. Given the long alkyl chain and the amino group, potential targets could include enzymes involved in lipid metabolism or receptors that bind long-chain amines. The simulation would predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. For example, the hydroxyl (-OH) and secondary amine (-NH-) groups of this compound would be expected to form hydrogen bonds with polar amino acid residues, while the dodecyl chain and benzyl (B1604629) group would likely engage in hydrophobic interactions.

Illustrative Data Table (Hypothetical): This table illustrates the type of data that would be generated from a molecular docking study. The values are for demonstration purposes only.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Protein Kinase X | -8.5 | LYS-78, ASP-184 | Hydrogen Bond (NH), Pi-Alkyl |

| Cytochrome P450 Y | -7.2 | PHE-215, ILE-369 | Hydrophobic, Pi-Alkyl |

| Amine Oxidase Z | -9.1 | GLU-112, TYR-444 | Hydrogen Bond (OH, NH), Pi-Pi Stacking |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to understand the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

Hypothetical Application: For this compound, QM calculations could determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. The electrostatic potential map would visualize electron-rich regions (like the oxygen and nitrogen atoms), which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.

Illustrative Data Table (Hypothetical): This table shows typical electronic properties that would be calculated. The values are for demonstration purposes only.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 Debye | Measure of the molecule's overall polarity. |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Due to the flexible dodecyl chain and rotatable bonds in the benzylamino group, this compound can adopt numerous conformations.

Hypothetical Application: A systematic conformational search would be performed to identify low-energy structures. By rotating the single bonds in the molecule and calculating the potential energy of each resulting structure, an energy landscape map can be generated. This map reveals the most stable conformers (global and local minima) and the energy barriers for converting between them. This information is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

Hypothetical Application:

NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, the ¹H and ¹³C NMR chemical shifts for this compound can be calculated. These predicted shifts would then be compared to experimental spectra to aid in signal assignment. mdpi.com

IR Vibrational Frequencies: QM calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. For this compound, characteristic peaks for O-H and N-H stretching (typically around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹) would be predicted. Calculated frequencies are often scaled to better match experimental values.

Illustrative Data Table (Hypothetical Predicted IR Frequencies): This table shows a hypothetical comparison of calculated and expected experimental IR frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| O-H Stretch | 3650 | 3468 | ~3400 (Broad) |

| N-H Stretch | 3580 | 3401 | ~3350 |

| Aromatic C-H Stretch | 3150 | 3024 | ~3030 |

| Aliphatic C-H Stretch | 3010 | 2890 | ~2900 |

| Aromatic C=C Stretch | 1620 | 1588 | ~1600, 1475 |

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed view of a molecule's movement and interactions over time. nih.gov This technique models the behavior of the molecule in a realistic environment, such as in a solvent like water or a lipid bilayer.

Hypothetical Application: An MD simulation of this compound in water could reveal how the molecule behaves at the molecular level. It would show the hydration of the polar head (the hydroxyl and benzylamino groups) and the hydrophobic collapse of the long dodecyl tail. nih.gov Key analyses would include calculating the radial distribution functions to understand the structuring of water molecules around the solute and the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time. If placed in a simulated cell membrane, the simulation could predict how the molecule orients itself, with the hydrophobic tail inserting into the lipid core and the polar head interacting with the aqueous environment.

Mechanistic and Biological Investigations of Dodecanol and Benzylamino Derivatives, and Potential Research Applications

Exploration of Enzyme Modulation Potential

The structural motifs within 12-Benzylamino-1-dodecanol, namely the long alkyl chain of dodecanol (B89629) and the benzylamino group, are reminiscent of molecules known to interact with various enzyme systems. This section delves into the potential of this compound and its analogs to modulate key enzymes, drawing insights from existing research on related structures.

Cytochrome P450 Enzyme System Inhibition Studies (e.g., mechanistic insights from 12-Imidazolyl-1-dodecanol and CYP2E1)

The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide array of endogenous and exogenous compounds. The potential for this compound to interact with these enzymes is of significant interest. Insights can be drawn from studies on other long-chain alcohol derivatives, such as those containing an imidazole (B134444) moiety, which is known to be a potent inhibitor of certain CYP isoforms.

For instance, antifungal agents containing an imidazole group have been shown to be nonselective inhibitors of various P450 enzymes. nih.gov The nitrogen atom in the imidazole ring can coordinate with the heme iron of the CYP enzyme, leading to inhibition. researchgate.net Specifically, tioconazole, an imidazole-containing antifungal, has demonstrated high-affinity inhibition of CYP2E1 with a Ki of 0.4 µM. nih.gov CYP2E1 is involved in the metabolism of small hydrophobic molecules, including ethanol (B145695) and various toxins. patsnap.com Its inhibition can have significant toxicological and therapeutic implications. patsnap.com

The mechanism of inhibition by imidazole derivatives often involves competitive binding to the active site of the enzyme. patsnap.com Given that 12-Imidazolyl-1-dodecanol shares a long alkyl chain with this compound, it is plausible that the dodecanol portion of the molecule contributes to its affinity for the lipophilic active sites of CYP enzymes, while the benzylamino group, similar to the imidazole ring, could interact with the catalytic machinery. Further research is warranted to elucidate the specific inhibitory profile of this compound against various CYP isoforms, including CYP2E1.

Table 1: Inhibition of Cytochrome P450 Isoforms by Select Imidazole-Containing Compounds

| Compound | CYP Isoform | Inhibition Constant (Ki) |

| Sulconazole | CYP1A2 | 0.4 µM |

| Tioconazole | CYP1A2 | 0.4 µM |

| Miconazole | CYP2B6 | 0.05 µM |

| Sulconazole | CYP2B6 | 0.04 µM |

| Miconazole | CYP2C19 | 0.05 µM |

| Sulconazole | CYP2C19 | 0.008 µM |

| Tioconazole | CYP2C19 | 0.04 µM |

| Sulconazole | CYP2C9 | 0.01 µM |

| Miconazole | CYP2D6 | 0.70 µM |

| Sulconazole | CYP2D6 | 0.40 µM |

| Tioconazole | CYP2E1 | 0.4 µM |

| Clotrimazole | CYP3A4 | 0.02 µM |

| Miconazole | CYP3A4 | 0.03 µM |

| Tioconazole | CYP3A4 | 0.02 µM |

| Data sourced from Zhang et al., 2002. nih.gov |

Tyrosinase Inhibition Studies (e.g., lessons from benzylamino-thiazolone derivatives)

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibitors are of great interest in the fields of dermatology and cosmetology for the treatment of hyperpigmentation disorders. The benzylamino moiety of this compound suggests a potential for tyrosinase inhibition, a hypothesis supported by studies on benzylamino-thiazolone derivatives.

Research on (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives has demonstrated their potential as tyrosinase inhibitors. plos.org In one study, several BABT derivatives exhibited more potent mushroom tyrosinase inhibitory activity than the well-known inhibitor, kojic acid. plos.org Kinetic analyses revealed that these compounds act as competitive inhibitors, suggesting they bind to the active site of the enzyme. plos.org The anti-melanogenic effect of these derivatives was confirmed in B16F10 melanoma cells, where they inhibited cellular tyrosinase activity and melanin production in a concentration-dependent manner. plos.org

The structural similarity of the benzylamino group in these derivatives to that in this compound provides a strong rationale for investigating the latter's tyrosinase inhibitory potential. The long dodecanol chain could further enhance its activity by facilitating interaction with the hydrophobic regions of the enzyme or the cell membrane.

Investigation of Fatty Acid Amide Hydrolase (FAAH) Activity (e.g., insights from 1-dodecanol)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of bioactive lipids called fatty acid amides (FAAs), which includes the endocannabinoid anandamide. nih.govucl.ac.be Inhibition of FAAH leads to an increase in the levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects. nih.gov

Mechanistic Studies on Cellular Interactions

The physicochemical properties of this compound, particularly its long alkyl chain, suggest a high affinity for cellular membranes. Understanding how this molecule interacts with and traverses lipid bilayers is fundamental to elucidating its potential biological effects.

Investigation of Membrane Permeability and Interaction with Lipid Bilayers (e.g., related to fatty alcohol research)

The dodecanol component of this compound is a long-chain fatty alcohol, and the behavior of such molecules in biological membranes has been a subject of extensive research. Fatty alcohols are known to intercalate into lipid bilayers, thereby altering their structural and dynamic properties. nih.gov The hydrophobic alkyl chain resides within the hydrophobic core of the membrane, while the polar hydroxyl group is positioned near the lipid headgroups at the membrane-water interface. nih.gov

The interaction of long-chain alcohols with lipid bilayers can lead to changes in membrane thickness, fluidity, and permeability. These alterations can, in turn, affect the function of membrane-embedded proteins. The benzylamino group of this compound would likely also position itself at the membrane interface, potentially influencing the local charge and hydration of the bilayer surface. The combined effects of the dodecanol chain and the benzylamino headgroup could lead to significant perturbations of the cell membrane, which may be a primary mechanism of its biological activity.

Cellular Uptake and Subcellular Localization Studies in In Vitro Models (e.g., HepG2 cells, DLD-1 cells)

To exert intracellular effects, this compound must first be taken up by cells and may then localize to specific subcellular compartments. The human hepatoma cell line HepG2 and the human colon adenocarcinoma cell line DLD-1 are commonly used in vitro models to study cellular uptake and metabolism. cytion.comcytion.com

Studies on long-chain alcohols in other systems, such as the yeast Candida tropicalis, have shown that enzymes involved in their metabolism, like long-chain alcohol dehydrogenase, are distributed across various subcellular fractions including microsomes, mitochondria, and peroxisomes. nih.gov This suggests that once inside the cell, these molecules can be transported to different organelles for metabolic processing. In mammalian cells, particularly hepatocytes, the endoplasmic reticulum is a major site of lipid synthesis and metabolism. wikipedia.org Given its lipophilic nature, it is plausible that this compound would associate with lipid-rich structures within the cell, such as the endoplasmic reticulum and lipid droplets. nih.govmayoclinic.org

The DLD-1 cell line, derived from a human colorectal adenocarcinoma, is another relevant model for studying the cellular interactions of lipophilic compounds, especially in the context of cancer research. cytion.comcytion.com Understanding the uptake and subcellular fate of this compound in these cell lines would be a critical step in elucidating its potential mechanisms of action and identifying its intracellular targets.

Research into Potential Bioactivity in In Vitro Biological Systems

The structural features of this compound, which combine a 12-carbon aliphatic chain with a terminal benzylamino group, suggest a potential for interaction with various biological systems. The lipophilic dodecanol backbone can facilitate passage through cell membranes, while the benzylamino moiety offers sites for more specific molecular interactions.

Long-chain fatty alcohols are known to possess antimicrobial properties, and their efficacy is often dependent on the length of their carbon chain. nih.govnih.gov Research into the antibacterial activity of these compounds against Staphylococcus aureus, a significant pathogenic bacterium, provides a valuable framework for assessing the potential of derivatives like this compound. nih.gov

Studies have shown that 1-dodecanol (B7769020) exhibits high antibacterial activity against S. aureus. nih.govnih.gov The effectiveness of a series of long-chain fatty alcohols has been systematically evaluated, revealing that activity is determined by the aliphatic chain length rather than other physicochemical properties like the water/octanol partition coefficient. nih.govnih.gov Specifically, alcohols with carbon chains ranging from 10 to 13 atoms demonstrate the most significant activity. nih.gov

Unlike some other long-chain alcohols such as 1-nonanol and 1-decanol, which exert their bactericidal effect by damaging the bacterial cell membrane, 1-dodecanol's mode of action appears to be different. nih.govnih.gov Despite its high antibacterial activity, it does not cause significant membrane damage or leakage of potassium ions (K+) from S. aureus cells. nih.gov This suggests that its mechanism may involve targeting other cellular processes. The introduction of a benzylamino group to the dodecanol structure could potentially modulate this activity, possibly by introducing new mechanisms of action or altering its cellular uptake and interaction with bacterial targets.

Below is a table summarizing the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of various long-chain fatty alcohols against S. aureus, illustrating the potent activity of 1-dodecanol. researchgate.net

| Alcohol | MIC (μg/mL) | MBC (μg/mL) |

| 1-Octanol | 256 | 256 |

| 1-Nonanol | 64 | 128 |

| 1-Decanol | 32 | 64 |

| 1-Undecanol | 16 | 32 |

| 1-Dodecanol | 8 | 16 |

| 1-Tridecanol | 4 | 8 |

| 1-Tetradecanol | 4 | 8 |

| 1-Pentadecanol | 4 | 8 |

| 1-Hexadecanol | 256 | ≥ 512 |

| 1-Heptadecanol | ≥ 512 | ≥ 512 |

| Data sourced from Molecules 2007, 12, 135-142. researchgate.net |

The enzymes alpha-amylase (α-amylase) and alpha-glucosidase (α-glucosidase) are key players in carbohydrate digestion. agriculturejournals.cznih.gov Pancreatic α-amylase breaks down complex carbohydrates like starch into smaller oligosaccharides, which are then hydrolyzed by intestinal α-glucosidase into absorbable monosaccharides, such as glucose. agriculturejournals.cznih.gov The inhibition of these enzymes is a well-established therapeutic strategy for managing type 2 diabetes, as it can slow down carbohydrate digestion and reduce the subsequent spike in blood glucose levels after a meal (postprandial hyperglycemia). nih.govwikipedia.orgnih.gov

Natural products, particularly those derived from plants, are a rich source of α-amylase and α-glucosidase inhibitors. ualberta.canih.govnih.gov Research in this area is active, with many studies focusing on phytochemicals like flavonoids, phenolic compounds, and terpenoids. nih.govnih.gov While comprehensive studies detailing the inhibitory activity of 1-dodecanol against these enzymes are not widely available, it has been included in broader screenings of natural compounds for anti-diabetic effects. agriculturejournals.cz

Given its structure, this compound presents an interesting candidate for evaluation as an enzyme inhibitor. The long alkyl chain could interact with hydrophobic pockets in the enzyme structures, while the benzylamino group could form specific hydrogen bonds or other interactions within the active site, potentially leading to competitive or non-competitive inhibition. nih.gov Further investigation is required to determine if this compound possesses any significant inhibitory activity against α-amylase and α-glucosidase and to elucidate its potential mechanism of action.

Development as a Chemical Probe for Biological Pathways

A chemical probe is a highly characterized small molecule used to investigate the function of specific proteins and explore biological pathways in cellular or in vivo settings. nih.gov These tools are essential for understanding protein function and for the initial stages of drug discovery. An ideal chemical probe is potent, selective for its intended target, and can elicit a measurable biological response. nih.gov

The development of this compound as a chemical probe is a hypothetical but intriguing possibility. Its bifunctional nature—a lipophilic alkyl chain and a polar, interactive benzylamino group—provides a foundation for such an application. The dodecanol tail could mediate interactions with cellular membranes or hydrophobic regions of proteins, while the benzylamino headgroup could confer specificity by interacting with a particular protein target.

To be validated as a chemical probe, this compound would need to undergo rigorous testing. This would involve identifying a specific protein target, demonstrating potent and selective binding, and showing that it can modulate the protein's function in a concentration-dependent manner in cellular assays. nih.gov While no such applications have been reported to date, the structure of this compound makes it a candidate for inclusion in screening libraries aimed at discovering novel chemical probes for unexplored biological pathways.

Future Research Directions and Interdisciplinary Applications for 12 Benzylamino 1 Dodecanol

Design of Novel Functional Materials Incorporating 12-Benzylamino-1-dodecanol Moieties

The bifunctional nature of this compound, with its reactive amine and hydroxyl groups, makes it an excellent candidate as a monomer or building block for new polymeric materials. Future research could focus on incorporating this compound into various polymer backbones to create materials with tailored properties.

For instance, amino alcohols are known to be key components in the synthesis of degradable poly(ester amide) (PEA) elastomers. nih.gov These materials are created through the copolymerization of a multifunctional amine-containing monomer, a polyol, and a diacid. nih.gov By using this compound in such a synthesis, it may be possible to create novel PEAs. The long dodecyl chain could impart significant hydrophobicity and flexibility, while the benzyl (B1604629) group could introduce aromatic interactions, potentially leading to materials with unique thermal and mechanical properties suitable for biomedical applications.

Another promising area is the development of non-isocyanate polyhydroxyurethanes (NIPUs). bohrium.comrsc.org These are often produced by curing polyfunctional cyclic carbonates with polyfunctional amines. bohrium.com Multifunctional β-amino alcohols have been successfully used as curing agents in the synthesis of 100% bio-based NIPU thermosets. bohrium.comrsc.org Investigating this compound as a co-curing agent could lead to NIPUs with enhanced properties, such as improved stiffness, due to the bulky and rigid benzyl group. rsc.org

Furthermore, research into post-polymerization functionalization could utilize the reactivity of the amine group in this compound. acs.orgnih.gov Aldehyde-containing polymers could be functionalized with this amino alcohol via reductive amination, a process that has been shown to be highly efficient and tolerant of various functional groups. acs.orgnih.gov This would attach the dodecyl and benzyl moieties as side chains, potentially creating polymers with applications as functional coatings or biomimicking materials.

Table 1: Potential Polymer Systems Incorporating this compound This table is illustrative and based on research on analogous amino alcohols.

| Polymer System | Potential Role of this compound | Potential Properties & Applications | Supporting Research Principle |

|---|---|---|---|

| Poly(ester amide)s (PEAs) | Multifunctional amine monomer | Enhanced hydrophobicity, flexibility, potential for soft tissue engineering. | Synthesis of PEAs from amino alcohols, diacids, and polyols. nih.gov |

| Non-isocyanate Polyhydroxyurethanes (NIPUs) | Co-curing agent | Increased stiffness and thermal stability from the benzyl group. | Use of β-amino alcohols as curing agents in NIPU formation. rsc.org |

Exploration of Catalytic Applications in Organic Synthesis

Amino alcohols are a well-established class of organocatalysts, valued for their ability to facilitate asymmetric reactions with high stereoselectivity. rsc.orgacs.org The presence of both an amino group (a basic or nucleophilic site) and a hydroxyl group (a hydrogen-bonding site) in a single molecule is key to their catalytic activity. rsc.org Future research should explore the potential of this compound as an organocatalyst.

Specifically, β-amino alcohols have proven to be efficient catalysts for asymmetric Michael additions and aldol (B89426) reactions. rsc.org The catalytic mechanism often involves the formation of an enamine or a hydrogen-bonded intermediate that directs the stereochemical outcome of the reaction. rsc.org While this compound is a long-chain ω-amino alcohol, its fundamental amine and alcohol functionalities could be harnessed for catalysis. The long, flexible dodecyl chain could create a unique, sterically-defined, and lipophilic pocket around the catalytic center, potentially influencing the selectivity and reactivity in reactions involving nonpolar substrates.

Recent advances have also highlighted the use of iridium-catalyzed hydrogen-borrowing transformations to convert polyols into amino alcohols. acs.org Conversely, the same catalysts can facilitate the dehydrogenation of amino alcohols to form amino acids. acs.org Investigating the compatibility of this compound in such catalytic cycles could be a fruitful area of research. Additionally, photoredox and hydrogen atom transfer (HAT) catalysis have been used for the chemoselective activation of C-H bonds in β-amino alcohols. acs.org Applying similar methodologies to this compound could enable novel chemical transformations at specific positions along its alkyl chain.

Table 2: Potential Asymmetric Reactions for Catalysis by this compound This table is speculative and based on the catalytic activity of other amino alcohols.

| Reaction Type | Potential Role of this compound | Key Features from Analogous Systems | Supporting Research Principle |

|---|---|---|---|

| Michael Addition | Asymmetric Organocatalyst | Bifunctional activation via amine and hydroxyl groups. | Simple primary β-amino alcohols catalyze Michael additions of β-keto esters to nitroalkenes. rsc.org |

| Aldol Reaction | Asymmetric Organocatalyst | Stereocontrol through hydrogen bonding and steric hindrance. | β-amino alcohols derived from amino acids are effective in aldol reactions. rsc.org |

Integration into Self-Assembled Systems and Nanomaterials

The amphiphilic structure of this compound, featuring a hydrophilic amino-alcohol head and a long hydrophobic dodecyl tail, makes it a prime candidate for studying self-assembly phenomena. researchgate.netnih.gov The spontaneous organization of such molecules into well-defined supramolecular structures is a cornerstone of nanoscience and materials chemistry. nih.govmdpi.com

Future research could investigate the self-assembly of this compound in aqueous and organic environments. It is plausible that it could form various structures such as micelles, vesicles (liposomes), or lamellar phases depending on conditions like concentration, pH, and temperature. nih.gov The presence of the benzyl group at the amine could introduce π-π stacking interactions, adding another level of control over the assembly process. beilstein-journals.org These self-assembled structures could find applications in drug delivery, where they could encapsulate therapeutic agents. nih.gov

Furthermore, the formation of self-assembled monolayers (SAMs) on various substrates (e.g., silica (B1680970), gold, or mica) should be explored. researchgate.netbeilstein-journals.org Long-chain organosilanes and alkanoic acids are known to form ordered, dense monolayers that can modify surface properties. researchgate.netbeilstein-journals.org By analogy, this compound could form SAMs, with the hydroxyl or amino group anchoring the molecule to the surface and the long alkyl chain providing a hydrophobic or functionalizable outer layer. Such functionalized surfaces are critical for applications in sensing, nanoelectronics, and biocompatible coatings. mdpi.com

Table 3: Predicted Self-Assembled Structures and Potential Applications This table is predictive, based on the behavior of similar amphiphilic molecules.

| System | Potential Structure | Driving Forces | Potential Applications | Supporting Research Principle |

|---|---|---|---|---|

| Aqueous Solution | Micelles or Vesicles | Hydrophobic effect, H-bonding, π-π stacking | Drug encapsulation and delivery, nanoreactors. | Self-assembly of amino acid-fatty alcohol esters into vesicles. researchgate.netnih.gov |

| Solid Substrates (e.g., Silica, Gold) | Self-Assembled Monolayers (SAMs) | Covalent bonding (Si-O), chemisorption, van der Waals forces. | Functional coatings, biosensors, nanopatterning. | Formation of SAMs from long-chain organosilanes and alkanoic acids. researchgate.netbeilstein-journals.org |

Advanced Methodologies for Studying Compound-Target Interactions in Complex Biological Environments

Given its structural resemblance to endogenous molecules like sphingoid bases, which are key components of cell membranes, this compound may exhibit interesting interactions within biological systems. gerli.com Future research should employ advanced analytical and computational methods to elucidate these potential interactions.

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy could be used to probe the molecular interactions, particularly hydrogen bonding, between this compound and model lipid membranes or proteins. tandfonline.com Such studies can provide insight into how the compound might perturb membrane structure or bind to specific protein targets.

Computational modeling will be an indispensable tool. Molecular dynamics (MD) simulations can be used to model the behavior of this compound within a lipid bilayer, revealing its preferred orientation, depth of insertion, and effect on membrane properties like fluidity and thickness. nih.gov Furthermore, docking studies could predict potential binding interactions with specific enzymes or receptor proteins. This is particularly relevant as other long-chain alcohols and related molecules are known to interact with various biological targets. drugbank.comnih.gov Combining these computational approaches with experimental data will be crucial for building a comprehensive understanding of the compound's bioactivity.

Synergistic Research with Artificial Intelligence and Machine Learning for Property Prediction and Lead Optimization

The intersection of chemistry and artificial intelligence (AI) offers powerful tools to accelerate materials discovery and drug development. research.googlemit.edu Synergistic research using AI and machine learning (ML) could dramatically advance the exploration of this compound and its derivatives.

Machine learning models, particularly Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, can be trained to predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities and toxicities. nih.govnih.gov By creating a virtual library of derivatives of this compound (e.g., by varying the alkyl chain length or substituting the benzyl group), ML models could rapidly screen thousands of potential compounds without the need for synthesis and testing. research.google This would allow researchers to identify the most promising candidates for specific applications, such as catalysis or materials science. mit.edugoogle.com

For example, a model could be developed to predict the catalytic efficiency of related amino alcohols in a specific reaction. This model could then be used to predict the performance of this compound and guide the design of new, more effective catalysts. Similarly, ML could predict the self-assembly behavior or the mechanical properties of polymers incorporating this compound. This in silico approach saves significant time and resources, focusing experimental efforts on the most promising leads and facilitating a more rational design process. nih.govnih.gov

Table 4: Potential Applications of AI/ML in Research on this compound | AI/ML Application | Methodology | Objective | Potential Impact | Supporting Research Principle | | --- | --- | --- | --- | --- | | Property Prediction | QSAR/QSPR, Message Passing Neural Networks (MPNNs) | Predict physicochemical properties, catalytic activity, toxicity. | Rapidly screen virtual libraries to identify high-potential derivatives. | ML models can predict chemical properties from molecular structure. research.googlenih.gov | | Lead Optimization | Generative Models, Rule-Based Systems | Design novel molecules with optimized properties based on the this compound scaffold. | Accelerate the development of new functional materials and catalysts. mit.edugoogle.com | | Mechanistic Insight | Molecular Dynamics (MD) Analysis, Network Analysis | Analyze simulation data to understand self-assembly mechanisms or compound-target interactions. | Provide deeper understanding to guide experimental design. nih.gov |

Q & A

Q. What are the recommended methodologies for synthesizing 12-Benzylamino-1-dodecanol, and how can reaction conditions be optimized?

Answer: A plausible synthesis route involves reductive amination between 1-dodecanol and benzylamine derivatives. For example, brominated intermediates (e.g., 12-bromo-1-dodecanol, as seen in structurally similar compounds) can undergo nucleophilic substitution with benzylamine under controlled pH and temperature . Optimization should focus on:

- Catalyst selection : Use palladium or nickel catalysts for efficient coupling.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity.

Validation via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to confirm product integrity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer: Key characterization methods include:

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Answer:

- Storage : Store at 2–8°C in airtight containers to prevent oxidation. Avoid contact with strong acids/alkalis, which may degrade the compound .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis to minimize inhalation risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in lipid bilayer interactions?

Answer:

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid membranes using software like GROMACS. Parameters include:

- Lipid composition : DPPC or POPC bilayers.

- Free energy calculations : Estimate partitioning coefficients.

- Fluorescence Quenching Assays : Use probes like NBD-DDA (a structurally similar ammonium derivative) to monitor membrane disruption .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with synthetic lipid vesicles.

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

Answer: Contradictions (e.g., solubility discrepancies) require:

- Source Validation : Cross-check data against peer-reviewed journals or authoritative databases (e.g., NIST, ECHA) .

- Experimental Replication : Conduct independent measurements under standardized conditions (e.g., IUPAC guidelines).

- Error Analysis : Compare instrument calibration (e.g., NMR shimming, HPLC column batch) across studies .

Q. What methodologies are recommended for assessing the ecological impact of this compound, given limited ecotoxicological data?

Answer: Propose tiered testing:

| Tier | Test | Parameters |

|---|---|---|

| 1 | OECD 301D (Biodegradability) | Measure BOD/COD ratios over 28 days. |

| 2 | Daphnia magna Acute Toxicity | 48-hour EC₅₀ determination. |

| 3 | Soil Column Studies | Monitor leaching potential using ¹⁴C-labeled analogs. |

| Refer to ECHA guidelines for protocol standardization . |

Q. How can computational models predict the biological activity of this compound derivatives?

Answer:

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with cytotoxicity data from analogues (e.g., benzalkonium chloride derivatives) .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial membrane enzymes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.